An In-depth Technical Guide to the Chemical Properties of 5-Iodo-1-pentanol Acetate
An In-depth Technical Guide to the Chemical Properties of 5-Iodo-1-pentanol Acetate
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics of intermediate compounds is paramount for successful synthesis and innovation. 5-Iodo-1-pentanol acetate, a bifunctional molecule, serves as a valuable building block in organic synthesis. This guide provides a detailed overview of its chemical properties, a general synthesis protocol, and its expected reactivity, presenting key data in a structured format for ease of reference.
Physicochemical Properties
| Property | Value | Source |
| 5-Iodo-1-pentanol acetate | ||
| CAS Number | 65921-65-5 | [1][2][3] |
| Chemical Formula | C7H13IO2 | [3] |
| Molecular Weight | 256.08 g/mol | [2][3] |
| Appearance | Colorless to brown liquid | |
| 5-Iodo-1-pentanol | ||
| CAS Number | 67133-88-4 | [4][5] |
| Chemical Formula | C5H11IO | [4][5] |
| Molecular Weight | 214.04 g/mol | [4][5] |
| Boiling Point | ~120–130°C at 15 mmHg | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [6] |
| Density | Data not available | |
| Melting Point | Data not available |
Synthesis of 5-Iodo-1-pentanol acetate: An Experimental Protocol
A standard method for the preparation of 5-Iodo-1-pentanol acetate is the Fischer esterification of 5-Iodo-1-pentanol with acetic acid in the presence of an acid catalyst. The following is a general experimental protocol adapted from the synthesis of similar esters.[7]
Materials:
-
5-Iodo-1-pentanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
5% Aqueous Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
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Distilled Water
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Organic Solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-Iodo-1-pentanol and an excess of glacial acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent and wash sequentially with distilled water, 5% aqueous sodium bicarbonate solution (to neutralize the excess acid), and again with distilled water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 5-Iodo-1-pentanol acetate.
Chemical Reactivity
The reactivity of 5-Iodo-1-pentanol acetate is dictated by its two primary functional groups: the iodo group and the acetate group.
Reactions at the Iodo Group: The carbon-iodine bond is the most reactive site for nucleophilic substitution among the halogens. The iodide ion is an excellent leaving group, making 5-Iodo-1-pentanol acetate susceptible to attack by a wide range of nucleophiles.[6] This allows for the introduction of various functional groups at the 5-position, a key feature for its use in the synthesis of more complex molecules.[4]
Reactions at the Acetate Group: The ester functionality can undergo hydrolysis under either acidic or basic conditions to yield 5-Iodo-1-pentanol and acetic acid or its conjugate base, respectively. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and subsequent purification of 5-Iodo-1-pentanol acetate.
References
- 1. 5-iodo-1-pentanol acetate | 65921-65-5 [chemicalbook.com]
- 2. 5-iodo-1-pentanol acetate synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 5-Iodo-1-pentanol | 67133-88-4 | Benchchem [benchchem.com]
- 5. 5-Iodo-1-pentanol | C5H11IO | CID 11160192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 7. documents.thermofisher.com [documents.thermofisher.com]
